N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide
CAS No.: 1396748-70-1
Cat. No.: VC6515567
Molecular Formula: C16H12F3N3O
Molecular Weight: 319.287
* For research use only. Not for human or veterinary use.
![N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide - 1396748-70-1](/images/structure/VC6515567.png)
Specification
CAS No. | 1396748-70-1 |
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Molecular Formula | C16H12F3N3O |
Molecular Weight | 319.287 |
IUPAC Name | N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C16H12F3N3O/c17-16(18,19)13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23) |
Standard InChI Key | BARIZSIZXJEKLC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-({Pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide features a benzamide backbone substituted at the para position with a trifluoromethyl group (–CF₃). The amide nitrogen is connected to a methylene bridge (–CH₂–), which links to the 3-position of the pyrazolo[1,5-a]pyridine heterocycle. This scaffold comprises fused pyrazole and pyridine rings, creating a planar aromatic system with three nitrogen atoms. The trifluoromethyl group contributes to electron-withdrawing effects, enhancing metabolic stability and membrane permeability .
Physicochemical Parameters
The compound’s molecular formula is C₁₆H₁₃F₃N₃O, with a molecular weight of 336.3 g/mol . Key properties include:
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LogP: 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Polar Surface Area (PSA): 47 Ų, suggesting balanced solubility and permeability .
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Rotatable Bonds: 4, conferring conformational flexibility for target binding .
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Hydrogen Bond Donors/Acceptors: 1 and 2, respectively, aligning with Lipinski’s rule of five .
Synthesis and Methodological Approaches
Microwave-Assisted Optimization
Recent advances employ microwave reactors to accelerate synthesis. Pyrazolo[1,5-a]pyrimidines were synthesized in three steps with 62% average yield using microwave irradiation (120°C, 20 min per step) . This approach reduces reaction times from days to hours and improves purity by minimizing side reactions.
Comparative Analysis with Structural Analogues
The target compound’s pyrazolo[1,5-a]pyridine core differentiates it from pyrazolo[1,5-a]pyrimidine-based drugs like presatovir. Removing one nitrogen atom may alter electronic properties and binding kinetics.
Supplier | Purity | Pack Size | Price (€) | Lead Time |
---|---|---|---|---|
Enamine Ltd | 90% | 1 mg | 155 | 20 days |
Enamine Ltd | 90% | 5 mg | 167 | 20 days |
Enamine Ltd | 90% | 20 mg | 210 | 20 days |
Custom synthesis options are available for bulk quantities .
Future Research Directions
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Molecular Dynamics Studies: Investigate the dihedral angle between the benzamide and pyrazolo[1,5-a]pyridine moieties to optimize target engagement .
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In Vivo Pharmacokinetics: Assess bioavailability and half-life in rodent models.
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Target Deconvolution: Identify protein targets using chemoproteomics.
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